Cas no 101444-70-6 ((4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one)
![(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one structure](https://ja.kuujia.com/scimg/cas/101444-70-6x500.png)
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 化学的及び物理的性質
名前と識別子
-
- 4-Imidazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-
- (5E)-2-MERCAPTO-5-(4-METHOXYBENZYLIDENE)-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- (5E)-5-(4-methoxybenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- MFCD01848498
- STK505426
- LS-02923
- WAY-270592
- NSC-818614
- 2-MERCAPTO-5-(4-METHOXY-BENZYLIDENE)-3-PHENYL-3,5-DIHYDRO-IMIDAZOL-4-ONE
- (E)-2-mercapto-4-(4-methoxybenzylidene)-1-phenyl-1H-imidazol-5(4H)-one
- 101444-70-6
- (5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- AKOS002169578
- AKOS000532603
- F0807-0587
- ALBB-008452
- NSC818614
- 5-(4-Methoxy-benzylidene)-3-phenyl-2-thioxo-imidazolidin-4-one
-
- MDL: MFCD01848498
- インチ: InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+
- InChIKey: NSVSDYCWRPBVAF-RVDMUPIBSA-N
- ほほえんだ: COC1=CC=C(/C=C/2\C(N(C(N2)=S)C3=CC=CC=C3)=O)C=C1
計算された属性
- せいみつぶんしりょう: 310.07772
- どういたいしつりょう: 310.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 467.1±55.0 °C at 760 mmHg
- フラッシュポイント: 236.3±31.5 °C
- PSA: 41.57
- じょうきあつ: 0.0±1.2 mmHg at 25°C
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0807-0587-1mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0807-0587-2mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0807-0587-50mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
abcr | AB406910-500 mg |
(5E)-2-Mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
101444-70-6 | 500MG |
€195.40 | 2022-09-28 | ||
Life Chemicals | F0807-0587-5mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0807-0587-10mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
TRC | E521598-50mg |
(5E)-2-Mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
101444-70-6 | 50mg |
$ 70.00 | 2022-06-05 | ||
Life Chemicals | F0807-0587-3mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0807-0587-5μmol |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0807-0587-20mg |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
101444-70-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-oneに関する追加情報
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 101444-70-6): An Overview of a Promising Compound in Medicinal Chemistry
(4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 101444-70-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
The chemical structure of (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is characterized by a central imidazolone ring with a phenyl substituent and a methoxyphenylmethylidene group. The presence of these functional groups imparts the molecule with specific chemical and biological properties that make it an attractive candidate for various pharmaceutical applications.
The synthesis of (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been reported using several methods. One common approach involves the condensation of 2-thioimidazolidinone with 4-methoxybenzaldehyde in the presence of a suitable base. This method yields the desired product in good yields and with high purity. Recent advancements in synthetic chemistry have also led to the development of more efficient and environmentally friendly routes for the synthesis of this compound.
In terms of biological activity, (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been found to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, the compound has shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Recent research has also explored the mechanism of action of (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. Studies have indicated that it interacts with specific protein targets through hydrogen bonding and hydrophobic interactions. This binding mode contributes to its high selectivity and potency, which are crucial factors for drug development.
Furthermore, the pharmacokinetic properties of (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been investigated to assess its suitability as a therapeutic agent. Preliminary studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that the compound has good bioavailability and can be effectively delivered to target tissues.
Clinical trials are currently underway to evaluate the safety and efficacy of (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in various disease models. Early results from these trials have been encouraging, with the compound demonstrating significant therapeutic benefits without major side effects. These findings highlight its potential as a novel therapeutic agent for treating diseases such as cancer and inflammatory disorders.
In conclusion, (4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 101444-70-6) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, positioning it as a valuable candidate for further development in medicinal chemistry.
101444-70-6 ((4E)-4-[(4-methoxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one) 関連製品
- 2228880-45-1(3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one)
- 2138114-33-5(tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate)
- 56427-63-5(Ethyl 2-(bromomethyl)-4-methoxybenzoate)
- 91683-37-3(Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers))
- 944560-99-0(Propargyl-PEG6-alcohol)
- 7471-65-0(1,2-Dimethylquinazolin-4(1H)-one)
- 161330-80-9(4-(3-methylthiophen-2-yl)butan-2-one)
- 2138519-55-6(methyl 4-(4-bromo-1,3-thiazol-2-yl)-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate)
- 2138268-97-8(1-3-(ethanesulfonyl)propyl-5-methyl-1H-pyrazol-4-amine)
- 1226174-96-4(1-(1-isocyanatocyclopropyl)-4-(propan-2-yl)benzene)
